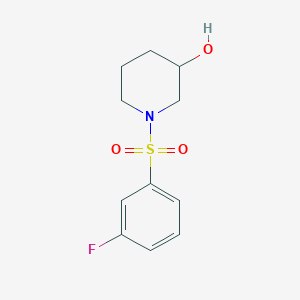
1-(3-Fluorophenyl)sulfonylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)sulfonylpiperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as F13714 and belongs to the class of sulfonylpiperidines. It is a white crystalline solid that has a molecular weight of 323.39 g/mol.
Scientific Research Applications
Fluorinating Agents and Drug Discovery
Fluorinated compounds, such as those derived from "1-(3-Fluorophenyl)sulfonylpiperidin-3-ol," play a crucial role in drug discovery due to the unique properties imparted by fluorine atoms. A study highlights the synthesis, properties, and reactivity of substituted and thermally stable phenylsulfur trifluorides, showcasing their superior utility as deoxofluorinating agents compared to current reagents. These agents are versatile in converting various functional groups to fluorinated counterparts, demonstrating their significant potential in medicinal chemistry and pharmaceuticals (Umemoto et al., 2010).
Antimicrobial Activity
The synthesis and evaluation of sulfonamides and carbamates based on a precursor compound related to "this compound" have shown promising antimicrobial activity. These studies demonstrate the potential of such compounds in developing new antimicrobial agents, offering insights into their mechanism of action through molecular docking studies (Janakiramudu et al., 2017).
Proton Exchange Membranes in Fuel Cells
Research on sulfonated poly(arylene ether sulfone)s incorporating fluoroalkyl groups, including derivatives of "this compound," has shown their effectiveness as materials for proton exchange membranes (PEMs) in fuel cells. These materials offer high proton conductivity and mechanical integrity, essential for the development of high-performance fuel cells (Kim et al., 2008).
Fluorination Techniques in Organic Synthesis
The development of novel fluorinating agents and techniques, utilizing compounds like "this compound," has significantly impacted organic synthesis. These advancements enable the efficient introduction of fluorine atoms into organic molecules, facilitating the synthesis of complex fluorinated structures that are increasingly important in drug design and materials science (Merchant et al., 2018).
Environmental and Health Implications
Studies have also explored the environmental persistence and potential health effects of perfluorinated compounds, including derivatives of sulfonyl fluorides. These investigations into the bioaccumulation and toxicological profiles of such compounds are critical for assessing their environmental impact and safety for human exposure (Butenhoff et al., 2006).
properties
IUPAC Name |
1-(3-fluorophenyl)sulfonylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-9-3-1-5-11(7-9)17(15,16)13-6-2-4-10(14)8-13/h1,3,5,7,10,14H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESBHNZXVPQXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

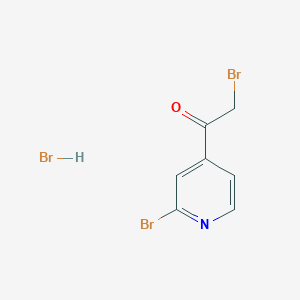
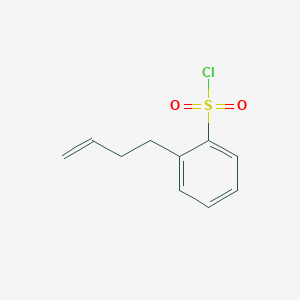
![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)
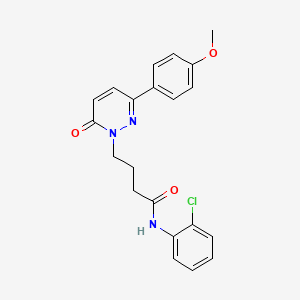
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2867853.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)
![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)

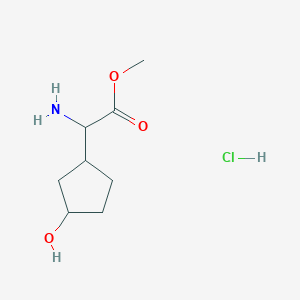
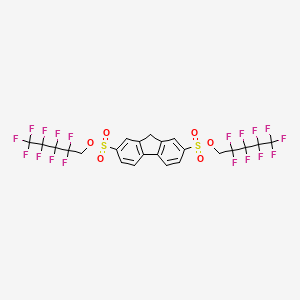

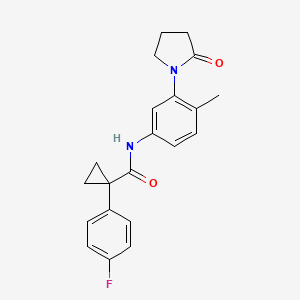
![3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2867870.png)